molecular formula C6H12N2O B12447728 1-(2-aminoethyl)-3-Pyrrolidinone CAS No. 1161928-14-8

1-(2-aminoethyl)-3-Pyrrolidinone

Katalognummer: B12447728
CAS-Nummer: 1161928-14-8
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: QHPSMQZBMNYBHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminoethyl)pyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminoethyl substituent at the second position and a ketone group at the third position

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-one derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)pyrrolidin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminoethyl)pyrrolidin-3-one can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler analog without the aminoethyl and ketone substituents.

    Pyrrolidin-2-one: A related compound with a ketone group at the second position.

    Prolinol: A derivative with a hydroxyl group instead of a ketone.

Uniqueness: 1-(2-Aminoethyl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1161928-14-8

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

1-(2-aminoethyl)pyrrolidin-3-one

InChI

InChI=1S/C6H12N2O/c7-2-4-8-3-1-6(9)5-8/h1-5,7H2

InChI-Schlüssel

QHPSMQZBMNYBHR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.